![molecular formula C11H12BrN3O B1447321 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-71-7](/img/structure/B1447321.png)

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Vue d'ensemble

Description

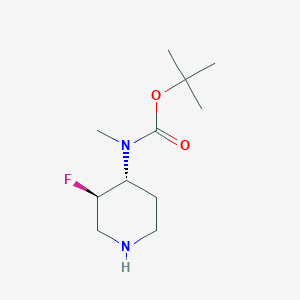

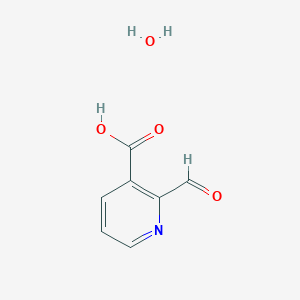

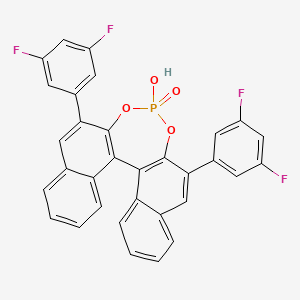

“5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with a molecular weight of 282.14 . It is used in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds via the formation of C-C bonds .

Synthesis Analysis

The synthesis of this compound involves the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is immersed in a cold well at -60 degrees Celsius, and methylmagnesium bromide is added via a syringe .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrN3O/c12-10-5-8-6-14-15(9(8)7-13-10)11-3-1-2-4-16-11/h5-7,11H,1-4H2 . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in the molecule.Chemical Reactions Analysis

This compound is used in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.14 . The compound is solid in form .Applications De Recherche Scientifique

Fragment-Based Drug Discovery (FBDD)

This compound serves as a valuable scaffold in FBDD due to its heterocyclic nature, which is prevalent in biologically active compounds. The ability to engage with target proteins through various intermolecular interactions makes it an attractive starting point for drug development. Its potential for modification allows optimization of drug-like properties such as lipophilicity, hydrogen bonding capacity, and polarity .

Synthesis of Selective Small-Molecule Agonists

The compound can be used to synthesize selective small-molecule agonists with potential applications in treating sexual dysfunction. This involves nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents, demonstrating the compound’s versatility in medicinal chemistry .

Antibacterial Agents

Researchers have utilized the compound for the preparation of anthranilic acids, which show promise as antibacterial agents. These compounds also exhibit binding affinity with human serum albumin, indicating potential for therapeutic applications .

Antiatherogenic Antioxidants

The compound is a precursor in the synthesis of antiatherogenic antioxidant di-tert-butyldihydrobenzofuranols. These antioxidants are synthesized via Grignard reactions and have implications in preventing atherosclerosis .

Antituberculotic Activity

Derivatives of this compound have been explored as lead candidates against Mycobacterium tuberculosis. The structural versatility allows for the synthesis of a combinatorial library of derivatives, which can be tested for antituberculotic activity through in vitro assays .

Neurological Drug Development

The compound’s structural analogs, pyrazolo[4,3-b]pyridines, are important substrates for developing drugs for the central nervous system. They have shown potential in treating viral, inflammatory, tumor, cardiovascular, and bacterial diseases, acting as antagonists for various receptors .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c12-10-5-8-6-14-15(9(8)7-13-10)11-3-1-2-4-16-11/h5-7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGZUXOSYQOTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CN=C(C=C3C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

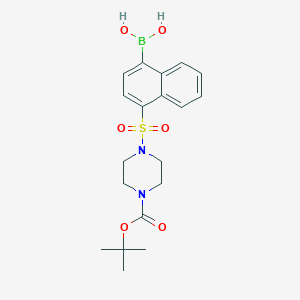

![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)

![3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1447251.png)